molecular formula C10H10ClF4NO2 B13643813 methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride

methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride

Cat. No.: B13643813
M. Wt: 287.64 g/mol
InChI Key: VXVAIOKUHJANNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied method for forming carbon–carbon bonds, which can be used in the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The selection of appropriate reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

Methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both amino and ester groups, along with the trifluoromethyl and fluoro substituents, makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2.ClH/c1-17-9(16)8(15)5-2-3-6(7(11)4-5)10(12,13)14;/h2-4,8H,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVAIOKUHJANNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)C(F)(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.